molecular formula C8H8F2N2O2 B3257745 Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester CAS No. 294181-98-9

Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester

Cat. No. B3257745
CAS RN: 294181-98-9
M. Wt: 202.16 g/mol
InChI Key: XZZQVDKUVZPVOO-UHFFFAOYSA-N
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Description

Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is a derivative of pyrimidine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of certain enzymes that are involved in the replication of viruses.
Biochemical and Physiological Effects
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells. It also inhibits the replication of certain viruses. In vivo studies have shown that this compound has anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester in lab experiments is its high yield of synthesis. This compound is also relatively stable, which makes it easy to handle in lab experiments. One of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester. One potential direction is the investigation of its potential use in the treatment of viral infections. Another potential direction is the investigation of its potential use in the treatment of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential use in various fields.
Conclusion
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential use as an antitumor, antiviral, and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various fields.

Scientific Research Applications

Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester has been extensively studied for its potential use in various fields. In medicinal chemistry, this compound has been investigated for its antitumor and antiviral activities. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

ethyl 2,2-difluoro-2-pyrimidin-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-2-14-7(13)8(9,10)6-11-4-3-5-12-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZQVDKUVZPVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CC=N1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283900
Record name Ethyl α,α-difluoro-2-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester

CAS RN

294181-98-9
Record name Ethyl α,α-difluoro-2-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294181-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-2-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of copper bronze (Aldrich) (5.88 g, 92.5 mmol), DMSO (10 mL), and bromo-difluoro-acetic acid ethyl ester (Advanced Synthesis Technologies) (6.46 mL, 50.4 mmol) was evacuated and flushed with argon three times, and was then stirred at rt for 1 h. Upon standing, the supernatant was dark green. Solid 2-iodopyrimidine (8.76 g, 42.5 mmol) (J. Org. Chem. 67:6550, 2002) was then added, the flask was again evacuated and flushed with argon three times, and stirred at rt for 14 h (mild initial warming of flask spontaneously occurred). The resulting immobile dark brown paste was diluted with saturated NH4Cl (175 mL) and EtOAc (150 mL), the mixture was filtered through a pad of Celite, and the filter cake washed with EtOAc (2×50 mL). The blue aqueous layer filtrate was extracted with EtOAc (1×50 mL), and the combined filtrate clear yellow organic layers were washed with saturated NH4Cl (2×100 mL), 10% w/v EDTA trisodium (1×100 mL; saturated NaBr needed to break phases), saturated NaCl (1×50 mL), saturated NaBr (1×20 mL), dried (2×Na2SO4), and concentrated under reduced pressure. Silica flash chromatography of the greenish residue (1:1 hexanes/EtOAc eluent) provided the title compound as a nearly colorless oil with a greenish precipitate (1.75 g, 20%).
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step Two
Quantity
5.88 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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